(R)-2-Bromosuccinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-bromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWGVQWAEANRTK-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309283 | |

| Record name | (2R)-2-Bromobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-41-6 | |

| Record name | (2R)-2-Bromobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromosuccinic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Bromobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOSUCCINIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869RC7I48R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-2-Bromosuccinic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-2-Bromosuccinic acid is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific nature and bifunctional character, featuring both carboxylic acid moieties and a reactive bromine atom, render it a versatile precursor for the asymmetric synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document elucidates the compound's structural attributes, reactivity, and applications, while also detailing crucial safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Core Concepts: Chirality and the Synthetic Utility of this compound

In the realm of drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This compound serves as a valuable chiral synthon, a molecule with a defined stereocenter that can be incorporated into a larger target molecule to control its absolute stereochemistry.

The primary utility of this compound lies in its application in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a desired compound. This approach is critical for the development of safer and more effective drugs by minimizing the potential for off-target effects or toxicity associated with the undesired enantiomer.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its practical application in chemical synthesis.

2.1. Molecular Structure and Stereochemistry

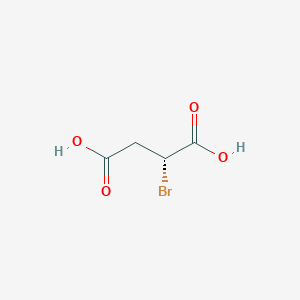

This compound, with the chemical formula C4H5BrO4, is a derivative of succinic acid where a bromine atom substitutes a hydrogen atom at the second carbon.[1][2] This substitution creates a chiral center, and the "(R)" designation specifies the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Caption: A simplified representation of the this compound structure, with the chiral center indicated by an asterisk.

2.2. Tabulated Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C4H5BrO4 | [1][3][4][5] |

| Molecular Weight | 196.98 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 162-167 °C | [1][3] |

| Boiling Point | 255.1 °C (Predicted) | [1][3][7] |

| Density | 2.022 g/cm³ (Predicted) | [1][] |

| Solubility | Soluble in Acetonitrile (Slightly), Methanol (Slightly, Sonicated) | [1] |

| Storage Temperature | 2-8°C | [1][7][9][10] |

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is governed by its constituent functional groups: the two carboxylic acids and the bromine atom.

3.1. Reactivity of the Carboxylic Acid Groups

The carboxylic acid functionalities can undergo standard transformations such as esterification, amidation, and reduction. The relative proximity of the two acid groups can influence their reactivity and may allow for selective derivatization under controlled conditions.

3.2. Nucleophilic Substitution at the Chiral Center

The bromine atom at the C-2 position is a good leaving group, making this carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles at this position, typically proceeding through an SN2 mechanism which results in the inversion of stereochemistry to yield the corresponding (S)-substituted succinic acid derivative.

Caption: A workflow diagram illustrating the SN2 reaction of this compound with a nucleophile.

Expert Insight: The choice of solvent and nucleophile is critical in directing the reaction towards the desired SN2 pathway and minimizing side reactions such as elimination. Polar aprotic solvents are generally preferred to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

3.3. Key Applications in Synthesis

This compound is a valuable starting material for the synthesis of a range of chiral molecules. It is a useful reagent for synthesizing 3-mercaptopyrrolidine derivatives and alkanols.[1] Furthermore, it can be used to develop enantioselective HPLC separations.[1][]

Experimental Protocol: A Guideline for Nucleophilic Substitution

The following is a generalized, step-by-step methodology for a nucleophilic substitution reaction involving this compound. This protocol should be considered a template and requires optimization based on the specific nucleophile and desired product.

Mandatory Safety Prerequisite: All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reaction Setup: To a dry, inert-atmosphere flask equipped with a magnetic stirrer, add this compound and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

-

Reagent Addition: Introduce the nucleophile to the stirred solution. If necessary, a non-nucleophilic base can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted into an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified using a suitable technique, such as column chromatography or recrystallization, to afford the desired pure compound.

-

Characterization: The structure and purity of the final product are confirmed using various analytical methods, including NMR spectroscopy, mass spectrometry, and chiral HPLC to verify the stereochemical integrity.

Trustworthiness through Self-Validation: Each step in this protocol is designed to be self-validating. For instance, in-process monitoring confirms the conversion of starting material, while the final characterization provides definitive proof of the product's identity and purity, ensuring the reliability of the synthetic procedure.

Safety and Handling: A Prerequisite for Responsible Research

This compound is classified as a hazardous substance and must be handled with appropriate care.[10][11]

-

Hazard Classification: It is harmful if swallowed and causes severe skin burns and eye damage.[10] It may also cause respiratory irritation.[2][12]

-

Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][12] Wash skin thoroughly after handling.[11][12][13] Use only in a well-ventilated area.[10][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[10][11][12][13]

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[10]

-

If on Skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12][13]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11][12] Store at 2-8°C for long-term storage.[1][7][9][10]

-

Disposal: Dispose of contents/container in accordance with local regulations.[10]

References

- Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem.

- Bromosuccinic acid - SAFETY DATA SHEET.

- Bromosuccinic acid, (-)- | C4H5BrO4 | CID 2757181 - PubChem.

- (RS)-2,3-Dibromosuccinic acid - ResearchGate.

- Cas 584-98-5,(S)-(-)-2-Bromosuccinic acid - LookChem.

- (R)-2-Bromo-1,4-butanedioic acid - ResearchGate.

Sources

- 1. (R)-BROMOSUCCINIC ACID CAS#: 3972-41-6 [amp.chemicalbook.com]

- 2. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3972-41-6 | DAA97241 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]

- 7. This compound,3972-41-6-Amadis Chemical [amadischem.com]

- 9. 923-06-8|2-Bromosuccinic acid|BLD Pharm [bldpharm.com]

- 10. chemscene.com [chemscene.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of (R)-2-Bromosuccinic Acid

An In-Depth Technical Guide to the Synthesis and Purification of (R)-2-Bromosuccinic Acid

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. This compound, a chiral dicarboxylic acid, represents a key intermediate whose stereochemistry is crucial for the efficacy and safety of target molecules.[1][] It serves as a versatile precursor for constructing complex chiral scaffolds, including derivatives of 3-mercaptopyrrolidine and various alkanols.[][3] However, the synthesis and purification of this compound in its enantiopure (R)-form present significant chemical challenges, primarily centered on the effective control of its single stereocenter.

This guide provides a comprehensive overview of the primary methodologies for preparing this compound. We will move beyond simple procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the self-validating systems required for ensuring the production of a high-purity, well-characterized final product.

Part 1: Strategic Approaches to Enantioselective Synthesis

The synthesis of a single enantiomer like this compound can be approached from two fundamentally different strategic directions:

-

Stereospecific Synthesis: Beginning with a readily available, enantiopure precursor from the "chiral pool" and transforming it into the target molecule while maintaining or predictably inverting the stereochemical integrity.

-

Chiral Resolution: Synthesizing the racemic mixture of 2-bromosuccinic acid and subsequently separating the (R) and (S) enantiomers.

While both routes are viable, stereospecific synthesis is often more efficient, avoiding the inherent 50% loss of the undesired enantiomer associated with classical resolution.[4]

Preferred Method: Stereospecific Synthesis from L-Aspartic Acid

The most elegant and direct route to this compound utilizes L-aspartic acid as the starting material. L-aspartic acid is an inexpensive, naturally occurring amino acid with the (S) configuration. The key transformation is a diazotization-bromination reaction, which proceeds with retention of stereochemistry.

Causality of the Mechanism: The reaction of the primary amine in L-aspartic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) forms a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas). The neighboring carboxylate group can participate in an intramolecular nucleophilic attack, displacing the nitrogen gas and forming a transient α-lactone intermediate. This first step occurs with an inversion of configuration. Subsequently, a bromide ion attacks the lactone, opening the ring in a second Sₙ2 reaction, causing another inversion. The net result of this double-inversion sequence is an overall retention of the original stereochemistry at the chiral center. Thus, (S)-Aspartic acid yields this compound (note the change in R/S designation is due to Cahn-Ingold-Prelog priority rules, not a change in 3D arrangement).

Experimental Protocol: Synthesis from L-Aspartic Acid

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve L-aspartic acid (1.0 eq) in an excess of 48% hydrobromic acid (HBr). Cool the mixture to 0°C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the stirred aspartic acid suspension, ensuring the temperature is maintained between 0°C and 5°C. Vigorous evolution of nitrogen gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir overnight.

-

Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volumes). The product is organic-soluble.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude solid is then purified by recrystallization.

Alternative Method: Chiral Resolution of Racemic 2-Bromosuccinic Acid

This classical method involves two distinct phases: the synthesis of the racemic acid followed by its separation into enantiomers.[5]

Phase 1: Synthesis of Racemic (±)-2-Bromosuccinic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is the standard method for the α-bromination of a carboxylic acid.[6] It involves reacting succinic acid with bromine in the presence of a catalytic amount of phosphorus (typically red phosphorus). The phosphorus reacts with bromine to form phosphorus tribromide (PBr₃), which is the true catalytic species. PBr₃ converts the carboxylic acid to an acyl bromide, which readily enolizes. This enol then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis regenerates the carboxylic acid, now brominated at the alpha carbon.

Experimental Protocol: Synthesis of Racemic Acid via HVZ

-

Setup: To a round-bottom flask fitted with a reflux condenser and a dropping funnel, add dry succinic acid (1.0 eq) and red phosphorus (0.1-0.2 eq).[6]

-

Bromination: Slowly add bromine (Br₂, 1.1 eq) from the dropping funnel. The reaction can be vigorous and should be controlled by the rate of addition and external cooling if necessary.[6]

-

Reflux: Once all the bromine is added, heat the mixture under reflux until the red color of bromine disappears.

-

Workup: Carefully pour the reaction mixture into boiling water. Filter the hot solution to remove any unreacted phosphorus. Upon cooling, the product may crystallize. Alternatively, perform repeated extractions with diethyl ether.[6]

-

Purification: Combine the ether extracts, dry over MgSO₄, and evaporate the solvent. Recrystallize the resulting solid from a small amount of water to yield racemic 2-bromosuccinic acid.[6]

Phase 2: Resolution via Diastereomeric Salt Formation

The principle of resolution hinges on converting the enantiomeric pair, which has identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility).[5][7] This is achieved by reacting the racemic acid with an enantiopure chiral base.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 2-bromosuccinic acid in a suitable hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., brucine, strychnine, or (R)-1-phenylethylamine) in the same solvent.[5]

-

Crystallization: Combine the two solutions. One of the diastereomeric salts will be less soluble and will begin to crystallize upon cooling or partial solvent evaporation. The choice of solvent is critical and often requires empirical optimization.

-

Isolation: Collect the crystals by vacuum filtration. The purity of this first crop can be assessed by measuring its optical rotation. The crystallization can be repeated until a constant rotation is achieved, indicating the isolation of a pure diastereomer.

-

Liberation of the Free Acid: Suspend the pure diastereomeric salt in water and acidify with a strong mineral acid (e.g., 2M HCl). This protonates the dicarboxylic acid and converts the chiral amine base into its water-soluble hydrochloride salt.

-

Final Extraction: Extract the aqueous mixture with diethyl ether. The desired this compound will move into the organic layer. Dry the ether layer over MgSO₄, filter, and evaporate the solvent to yield the final, enantiopure product.

Part 2: Purification and Analytical Validation

Rigorous purification and characterization are non-negotiable for ensuring the quality of this compound for research and development.

Purification by Recrystallization

Recrystallization is the primary method for purifying the final product. It is effective at removing small amounts of impurities with different solubility profiles.

-

Solvent Selection: A small amount of hot water is often a suitable solvent system for 2-bromosuccinic acid.[6] The ideal solvent will dissolve the compound completely when hot but poorly when cold.

-

Procedure: Dissolve the crude acid in a minimum amount of boiling solvent. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cool further in an ice bath before collecting the crystals by vacuum filtration.

Analytical Characterization

A suite of analytical techniques must be employed to confirm the identity, purity, and stereochemical integrity of the final product.

| Parameter | Method | Expected Result / Observation | Purpose |

| Identity & Purity | Melting Point | 166-167 °C[1] | A sharp melting point close to the literature value indicates high purity. |

| ¹H and ¹³C NMR | Confirms the chemical structure and absence of organic impurities. | ||

| FTIR Spectroscopy | Confirms the presence of key functional groups (C=O, O-H, C-Br). | ||

| Enantiomeric Purity | Chiral HPLC | Single peak corresponding to the (R)-enantiomer. | Quantifies the enantiomeric excess (e.e.). This is the most definitive method.[][9] |

| Polarimetry | Specific optical rotation value. | A classical method to confirm the presence of a single enantiomer. | |

| Circular Dichroism (CD) | Characteristic CD spectrum. | Provides information about the absolute configuration of the molecule in solution.[] |

Self-Validating Protocol for Enantiomeric Purity: The gold standard for validating enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[9][10] The method involves using a column with a chiral stationary phase (CSP). The (R) and (S) enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.[] A validated protocol would involve:

-

Developing a separation method using a racemic standard to confirm the resolution of the two enantiomer peaks.

-

Injecting the synthesized sample under the same conditions.

-

The appearance of a single peak at the retention time corresponding to the desired (R)-enantiomer confirms high enantiomeric purity. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers.

Conclusion

The synthesis of enantiopure this compound is a critical enabling step for numerous applications in drug discovery and development. While classical resolution provides a robust and feasible route, the stereospecific synthesis from L-aspartic acid represents a more atom-economical and elegant approach. The success of either method is fundamentally dependent on rigorous, multi-step purification and, most importantly, validation by state-of-the-art analytical techniques like chiral HPLC. The protocols and principles outlined in this guide provide the framework for researchers to confidently produce and validate this key chiral intermediate, ensuring the integrity and quality of their subsequent scientific endeavors.

References

- Preparation of bromosuccinic acid. PrepChem.com. [Link]

- LECTURE 5 The stereoisomers of alkenes are simply the geometrical isomers. So let us now see how bromination is stereospecific.

- α,β-DIBROMOSUCCINIC ACID. Organic Syntheses Procedure. [Link]

- Bromosuccinic acid | C4H5BrO4. PubChem. [Link]

- Different chemical syntheses from malic acid, aspartic acid, or bromosuccinic acid to PMLA.

- The addition of Br₂ to maleic acid results in. Filo. [Link]

- Chiral resolution. Wikipedia. [Link]

- Solved Maleic acid and fumaric acid (below) also add. Chegg.com. [Link]

- Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

- The mechanism of bromin

- US3465037A - Production of meso 2,3-dibromosuccinic acid.

- Cas 584-98-5,(S)-(-)-2-Bromosuccinic acid. LookChem. [Link]

- Chiral HPLC Separ

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

Sources

- 1. (R)-BROMOSUCCINIC ACID CAS#: 3972-41-6 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. pharmtech.com [pharmtech.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of (R)-2-Bromosuccinic Acid

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical exploration of the crystal structure analysis of (R)-2-Bromosuccinic acid, a chiral building block of significant interest. We will delve into the causality behind experimental choices, from crystal growth to data refinement, offering a field-proven perspective on obtaining and interpreting high-quality crystallographic data.

Introduction: The Significance of Chirality and Crystal Structure

This compound, with its stereogenic center, presents a valuable synthon in asymmetric synthesis. Its utility in producing enantiomerically pure compounds, including pharmaceuticals, hinges on a precise understanding of its chemical and physical properties.[1] Crystal structure analysis via single-crystal X-ray diffraction offers an unambiguous determination of its absolute configuration and sheds light on the intermolecular interactions that govern its solid-state behavior.[2] This knowledge is critical for controlling crystallization processes, understanding physical properties like solubility and melting point, and designing new molecular entities.

The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the challenging yet crucial step of growing a suitable single crystal. For chiral carboxylic acids like this compound, several techniques can be employed, with the choice of solvent and crystallization conditions being critical.

Proven Crystallization Strategies for Chiral Carboxylic Acids

Slow evaporation from a suitable solvent is a common and effective method. The solubility of this compound in water and alcohol suggests these as primary candidates for screening.[3] The key is to allow for a slow, controlled saturation of the solution, which encourages the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.

Another powerful technique for chiral molecules is the use of diastereomeric salt formation.[4][5] By reacting the racemic or enantiomerically enriched carboxylic acid with a chiral amine, diastereomeric salts are formed, which often exhibit different solubilities, facilitating their separation by fractional crystallization. While our focus is on the enantiopure (R)-isomer, understanding these principles is vital for purification strategies.

In the specific case of the published structure of this compound, the crystals were obtained from a sample synthesized from (R)-aspartic acid followed by bromination, indicating the importance of starting with enantiomerically pure material.[2]

Experimental Protocol: Slow Evaporation

-

Preparation of a Saturated Solution: Dissolve a small quantity of high-purity this compound in a suitable solvent (e.g., a water/ethanol mixture) at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the container with parafilm and pierce a few small holes. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop and coat them in a cryoprotectant (e.g., paroil) to prevent solvent loss and ice formation during data collection.

The Power of X-rays: Data Collection and Processing

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis:

Sources

- 1. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Bromosuccinic Acid [drugfuture.com]

- 4. Hydrogen bonding in the bromide salts of 4-aminobenzoic acid and 4-aminoacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of (R)-2-Bromosuccinic acid in various solvents

An In-depth Technical Guide to the Solubility and Stability of (R)-2-Bromosuccinic Acid

Introduction: Understanding the Role of this compound

This compound (CAS No: 3972-41-6) is a chiral dicarboxylic acid that serves as a valuable synthetic intermediate in the fields of pharmaceutical chemistry and materials science.[1][2][3] Its structure, featuring two carboxylic acid moieties and a stereocenter with a bromine atom, makes it a versatile building block for introducing specific functionalities and chirality into target molecules.[1] As with any specialized reagent, a comprehensive understanding of its solubility and stability is paramount for its effective use in chemical synthesis, ensuring reproducibility, optimizing reaction conditions, and maintaining the integrity of the compound during storage.

This guide provides a detailed examination of the solubility profile of this compound across a range of solvent classes and delves into its stability under various environmental conditions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident and successful application of this important chemical entity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrO₄ | [1][4][5] |

| Molecular Weight | 196.98 g/mol | [1][4][5][6] |

| Appearance | White to off-white crystalline solid/powder | [1][3][7] |

| Melting Point | 166-167 °C | [1] |

| pKa | pK₁: 2.71±0.23 (Predicted) | [1] |

Part 1: The Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to formulation development. The solubility of this compound is governed by the interplay of its polar functional groups and its carbon backbone.

Theoretical Framework for Solubility

The molecular structure of this compound contains two highly polar carboxylic acid groups, which are capable of forming strong hydrogen bonds with protic solvents. This feature suggests a high affinity for polar solvents, particularly water and alcohols.[7] The principle of "like dissolves like" is the guiding tenet here; polar functional groups promote solubility in polar solvents, while nonpolar hydrocarbon portions favor solubility in nonpolar solvents. The presence of the bromine atom also contributes to the molecule's polarity.

Qualitative Solubility Data

While extensive quantitative solubility data (e.g., in g/100 mL) is not widely available in peer-reviewed literature, a qualitative solubility profile has been established from supplier data sheets and chemical databases. This information is invaluable for the initial selection of solvents in a laboratory setting.

| Solvent Class | Solvent Example | Chemical Formula | Qualitative Solubility | Rationale |

| Polar Protic | Water | H₂O | Soluble | The two carboxylic acid groups readily form hydrogen bonds with water molecules.[7][8] |

| Methanol | CH₃OH | Slightly Soluble (Sonication may be required) | Capable of hydrogen bonding, but the nonpolar methyl group slightly reduces its solvating power compared to water.[1] | |

| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor.[7] | |

| Polar Aprotic | Acetonitrile | CH₃CN | Slightly Soluble | While polar, acetonitrile is not a hydrogen bond donor, limiting its interaction with the carboxylic acid protons.[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar substances.[9] | |

| Nonpolar | Diethyl Ether | (C₂H₅)₂O | Insoluble | The nonpolar nature of ether makes it a poor solvent for the highly polar dicarboxylic acid.[3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[10] This protocol provides a robust system for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Sealed vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[10]

-

Equilibration: Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC. Determine the concentration of this compound by comparing the response to a standard curve prepared with known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 2: The Stability Profile of this compound

Stability testing is a critical component of chemical characterization, providing insights into a compound's shelf-life and identifying conditions that may lead to degradation.[11] The stability of a drug substance or intermediate can be influenced by environmental factors such as temperature, humidity, and light.[12]

Factors Influencing Stability and Potential Degradation Pathways

-

Thermal Stability: this compound is a solid with a melting point of 166-167 °C, indicating reasonable thermal stability at ambient temperatures. However, like many brominated organic compounds, it can undergo thermal decomposition at elevated temperatures.[13][14][15] Decomposition can lead to the release of hazardous substances, including hydrogen bromide and carbon oxides.[15]

-

Hydrolytic Stability and pH: The C-Br bond at the α-position to a carboxylic acid is susceptible to nucleophilic substitution.[16][17] In aqueous solutions, particularly under neutral to basic conditions, this compound can undergo hydrolysis to form (R)-2-hydroxysuccinic acid (L-malic acid). The rate of this hydrolysis is expected to increase with increasing pH due to the increased concentration of the hydroxide nucleophile.

Experimental Protocol for Stability Assessment

A formal stability study is designed to evaluate the influence of temperature, humidity, and light on a compound over time. The protocol should be designed based on established guidelines, such as those from the International Council for Harmonisation (ICH).[19][20]

Objective: To assess the stability of this compound under various storage conditions and identify any degradation products.

Materials:

-

Multiple batches of high-purity this compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate containers that mimic the proposed storage system[20]

-

Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

Procedure:

-

Protocol Design: Define the storage conditions to be tested. Based on ICH guidelines, these typically include:

-

Sample Preparation: Package samples of this compound in the chosen containers and place them in the respective stability chambers.

-

Time Points: Establish a schedule for pulling samples for analysis. For a 12-month study, typical time points for long-term storage are 0, 3, 6, 9, and 12 months. For accelerated storage, time points are often 0, 3, and 6 months.[11]

-

Initial Analysis (Time 0): Perform a complete analysis of a control sample at the beginning of the study to establish the initial purity, appearance, and other relevant physical and chemical properties.

-

Analysis at Each Time Point: At each scheduled time point, remove a sample from each storage condition and perform the following tests:

-

Appearance: Visually inspect for any changes in color or physical state.

-

Assay: Quantify the amount of this compound remaining using the validated HPLC method.

-

Purity/Degradation Products: Chromatographically assess the sample for the presence of any new peaks, which may indicate degradation products. Quantify any impurities found.

-

-

Data Evaluation: Analyze the data to identify any trends. A significant loss of potency or the formation of degradation products under accelerated conditions can indicate potential stability issues. The data is used to establish a re-test period or shelf-life and to recommend appropriate storage conditions.[12][20]

Caption: General Workflow for a Pharmaceutical Stability Study.

Recommendations for Handling and Storage

Based on the known physicochemical properties and potential stability liabilities, the following handling and storage recommendations are provided to ensure the long-term integrity of this compound:

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Storage at 2-8°C is often recommended by suppliers to minimize the potential for thermal and hydrolytic degradation.[1][6]

-

Protection from Light: To prevent potential photodegradation, store the compound in an amber or opaque container, protected from direct light.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[6]

-

Solvent Selection for Stock Solutions: For creating stock solutions, consider using aprotic solvents like DMSO where the compound is soluble and the risk of hydrolysis is minimized. If aqueous or alcoholic solutions are required, they should be prepared fresh and used promptly. It is advisable to buffer aqueous solutions to a slightly acidic pH to slow the rate of hydrolysis.

Conclusion

This compound is a chiral building block with significant potential in chemical synthesis. Its utility is maximized through a thorough understanding of its solubility and stability. The compound exhibits good solubility in polar solvents like water and alcohols, a direct consequence of its two carboxylic acid groups. Its stability profile suggests that it is a relatively stable solid at ambient temperatures but is susceptible to degradation via hydrolysis (especially at higher pH), and potentially through thermal and photochemical pathways. By adhering to the recommended storage and handling procedures and employing robust experimental protocols as outlined in this guide, researchers can confidently utilize this compound while ensuring the quality and integrity of their experimental outcomes.

References

- Al-tarawneh, M. (2020). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ResearchGate.

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Fiveable.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Adapted from Signature Lab Series ANAL 0727 and 0728.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Borucka, A., et al. (2020). Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection - National Research Institute (CIOP-PIB).

- LSC Group. (n.d.). ICH Stability Guidelines. LSC Group®.

- JoVE. (2023). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Journal of Visualized Experiments.

- OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry.

- European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. EMA.

- Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.

- Borucka, A., et al. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.

- Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.

- Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts.

- ResearchGate. (2020). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. Request PDF.

- Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.org.

- Borovika, A., & Tang, P. (2017). Decarboxylative Halogenation of Organic Compounds. PubMed Central (PMC) - NIH.

- Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC.

- National Center for Biotechnology Information. (n.d.). Bromosuccinic acid, (-)- | C4H5BrO4 | CID 2757181. PubChem - NIH.

- National Center for Biotechnology Information. (n.d.). Bromosuccinic acid | C4H5BrO4 | CID 73557. PubChem - NIH.

- Johnson, R. G., & Ingham, R. K. (1956). The Degradation Of Carboxylic Acid Salts By Means Of Halogen - The Hunsdiecker Reaction. ACS Publications - Chemical Reviews.

- Li, J., et al. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. PubMed.

- Borovika, A., & Tang, P. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.

- Engineering. (2022). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Engineering.

- University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary.

- ResearchGate. (n.d.). Solubility data for succinic acid, obtained in the present work. ResearchGate.

Sources

- 1. (R)-BROMOSUCCINIC ACID CAS#: 3972-41-6 [amp.chemicalbook.com]

- 2. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]

- 4. Bromosuccinic acid, (-)- | C4H5BrO4 | CID 2757181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 923-06-8|2-Bromosuccinic acid|BLD Pharm [bldpharm.com]

- 7. CAS 923-06-8: Bromosuccinic acid | CymitQuimica [cymitquimica.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. lifechemicals.com [lifechemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. japsonline.com [japsonline.com]

- 12. www3.paho.org [www3.paho.org]

- 13. Research Portal [researchportal.murdoch.edu.au]

- 14. m.ciop.pl [m.ciop.pl]

- 15. cetjournal.it [cetjournal.it]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Enantioselective Synthesis of 2-Bromosuccinic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Enantiomerically pure 2-bromosuccinic acid is a highly valuable chiral building block in the synthesis of complex pharmaceuticals and advanced materials. Its stereocenter provides a critical handle for controlling the three-dimensional architecture of target molecules, profoundly influencing their biological activity and material properties. This in-depth technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of 2-bromosuccinic acid. We will explore the nuances of classical chiral resolution, the elegance of enzymatic kinetic resolution, and the strategic efficiency of chiral pool synthesis. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to select and implement the most suitable synthetic route for their specific application.

Introduction: The Significance of Chiral 2-Bromosuccinic Acid

The precise spatial arrangement of atoms in a molecule can dictate its function. In the realm of pharmacology, the differential effects of enantiomers are well-documented, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. 2-Bromosuccinic acid, with its stereogenic center at the C2 position, serves as a versatile precursor for the introduction of chirality in a wide array of molecules. Its dicarboxylic acid functionality and the reactive carbon-bromine bond offer multiple points for synthetic elaboration, making it a coveted starting material in the pharmaceutical and fine chemical industries.

This guide delves into the three predominant methodologies for accessing enantiopure 2-bromosuccinic acid:

-

Classical Chiral Resolution: A time-tested method involving the separation of enantiomers through the formation of diastereomeric salts.

-

Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes to differentiate between enantiomers.

-

Chiral Pool Synthesis: A strategy that utilizes readily available, enantiomerically pure natural products as starting materials.

Each of these strategies possesses its own set of advantages and challenges, which will be discussed in detail to provide a holistic understanding and facilitate informed decision-making in a research and development setting.

Classical Chiral Resolution: A Foundational Technique

Classical resolution remains a widely practiced method for obtaining enantiomerically pure compounds.[1][2] The underlying principle is the conversion of a racemic mixture of a chiral acid into a pair of diastereomeric salts by reaction with a single enantiomer of a chiral base (the resolving agent). These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

The Mechanism of Diastereomeric Salt Formation and Separation

The process begins with the acid-base reaction between the racemic 2-bromosuccinic acid and an enantiomerically pure chiral base. This results in the formation of two diastereomeric salts. For instance, reacting (±)-2-bromosuccinic acid with a chiral base such as (+)-cinchonine would yield a mixture of [(+)-2-bromosuccinate-(-)-cinchonine] and [(-)-2-bromosuccinate-(-)-cinchonine] salts. Due to their different three-dimensional structures, these diastereomers will have distinct crystal packing energies and, consequently, different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated while the other remains in solution. The less soluble diastereomeric salt is then isolated by filtration and the enantiomerically pure 2-bromosuccinic acid is regenerated by treatment with a strong acid to break the salt.

Diagram 1: General Workflow for Classical Chiral Resolution

Caption: Workflow of classical chiral resolution.

Common Resolving Agents and Practical Considerations

For the resolution of acidic compounds like 2-bromosuccinic acid, chiral alkaloids such as cinchonine, cinchonidine, quinine, and brucine are frequently employed.[3][4][5] The choice of the resolving agent and the solvent system is often empirical and requires screening to identify the optimal conditions for selective crystallization.

| Resolving Agent | Typically Used For | Key Advantages |

| Cinchonine/Cinchonidine | Carboxylic acids | Readily available, often form crystalline salts.[3][4] |

| Brucine/Strychnine | Carboxylic acids | Historically significant, effective for a range of acids.[1] |

| (R)- or (S)-1-Phenylethylamine | Carboxylic acids | Synthetic, readily available in both enantiomeric forms. |

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution is a powerful technique that exploits the inherent stereoselectivity of enzymes to resolve racemic mixtures.[6][7] Lipases are a class of enzymes that are particularly well-suited for this purpose, as they can catalyze the hydrolysis of esters in a highly enantioselective manner.[8]

The Principle of Lipase-Catalyzed Kinetic Resolution

In a typical kinetic resolution of a racemic ester, the enzyme preferentially catalyzes the hydrolysis of one enantiomer to the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted in its ester form. This results in a mixture of an enantioenriched carboxylic acid and an enantioenriched ester, which can then be separated by conventional methods such as extraction. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value), with higher E-values indicating a greater preference for one enantiomer over the other.

The Catalytic Mechanism of Lipases

Lipases, such as the widely used Candida antarctica lipase B (CALB), are serine hydrolases.[9] Their catalytic activity relies on a catalytic triad of amino acid residues, typically serine, histidine, and aspartic acid, located in the enzyme's active site. The hydrolysis of an ester proceeds through a two-step "ping-pong" mechanism. First, the serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme intermediate, releasing the alcohol. In the second step, a water molecule, activated by the histidine, attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid. The enantioselectivity arises from the differential fit of the two enantiomers of the substrate into the chiral active site of the enzyme.

Diagram 2: Catalytic Cycle of Lipase in Ester Hydrolysis

Caption: Simplified catalytic cycle of lipase.

Application to 2-Bromosuccinic Acid Derivatives

For the enzymatic resolution of 2-bromosuccinic acid, it is first necessary to convert it into a suitable ester derivative, such as diethyl 2-bromosuccinate. This racemic diester can then be subjected to enantioselective hydrolysis using a lipase like CALB. The enzyme will preferentially hydrolyze one of the enantiomers to the corresponding monoester, which can then be separated from the unreacted diester.

| Parameter | Typical Conditions |

| Enzyme | Candida antarctica lipase B (CALB), often immobilized |

| Substrate | Diethyl 2-bromosuccinate |

| Solvent | Aqueous buffer, often with a co-solvent |

| pH | Typically neutral (e.g., pH 7) |

| Temperature | 25-40 °C |

Chiral Pool Synthesis: A Stereospecific Strategy

Chiral pool synthesis offers a direct route to a single enantiomer of a target molecule by starting from a readily available, enantiomerically pure natural product. For the synthesis of (S)-2-bromosuccinic acid, the amino acid L-aspartic acid is an excellent starting material due to its inherent chirality and structural similarity to the target molecule.

The Synthetic Pathway from L-Aspartic Acid

The key transformation in the synthesis of (S)-2-bromosuccinic acid from L-aspartic acid is the replacement of the amino group with a bromine atom. This can be achieved through a diazotization reaction, where the primary amine is converted into a diazonium salt, which is then displaced by a bromide ion.[10] A crucial aspect of this reaction is the stereochemical outcome. The reaction often proceeds with retention of configuration due to the participation of the neighboring carboxyl group, which forms a transient lactone intermediate.

Diagram 3: Chiral Pool Synthesis of (S)-2-Bromosuccinic Acid

Caption: Synthesis from L-Aspartic Acid.

Advantages and Limitations

The primary advantage of the chiral pool approach is that it directly yields the desired enantiomer without the need for a resolution step, thus avoiding the loss of 50% of the material. However, this strategy is limited by the availability of suitable chiral starting materials. Furthermore, the reaction conditions must be carefully controlled to minimize side reactions and ensure the desired stereochemical outcome.

Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Best Suited For |

| Classical Chiral Resolution | Widely applicable, well-established, can be scaled up. | Loss of at least 50% of the material, often requires optimization. | Large-scale production where the undesired enantiomer can be racemized and recycled. |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires substrate derivatization, enzyme cost and stability can be a factor. | Applications where high enantiopurity is critical and mild conditions are preferred. |

| Chiral Pool Synthesis | Direct access to a single enantiomer, no loss of material to the other enantiomer. | Limited by the availability of suitable chiral starting materials. | Situations where a specific enantiomer is required and a suitable chiral precursor is readily available. |

Experimental Protocols

Protocol 1: Classical Chiral Resolution of (±)-2-Bromosuccinic Acid with (+)-Cinchonine

-

Salt Formation: Dissolve racemic 2-bromosuccinic acid (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve (+)-cinchonine (1.0 eq) in hot ethanol. Slowly add the cinchonine solution to the 2-bromosuccinic acid solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The diastereomeric salt of (+)-2-bromosuccinic acid with (+)-cinchonine is typically less soluble.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Regeneration of the Acid: Suspend the crystalline salt in water and add a stoichiometric amount of a strong acid (e.g., 2M HCl) to protonate the carboxylate and precipitate the enantiomerically enriched 2-bromosuccinic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the specific rotation.

Protocol 2: Enzymatic Kinetic Resolution of Diethyl (±)-2-Bromosuccinate

-

Reaction Setup: To a solution of diethyl (±)-2-bromosuccinate (1.0 eq) in a phosphate buffer (pH 7.0) containing a small amount of a co-solvent (e.g., acetone), add immobilized Candida antarctica lipase B (Novozym 435).

-

Reaction Monitoring: Stir the mixture at 30°C and monitor the progress of the reaction by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

-

Work-up: Filter off the immobilized enzyme. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to separate the unreacted diethyl (S)-2-bromosuccinate.

-

Isolation of the Acid: Acidify the aqueous phase with 1M HCl to pH 2 and extract with ethyl acetate to isolate the (R)-2-bromosuccinic acid monoethyl ester.

-

Analysis: Determine the enantiomeric excess of the separated ester and monoester by chiral HPLC.

Protocol 3: Synthesis of (S)-2-Bromosuccinic Acid from L-Aspartic Acid

-

Diazotization: Dissolve L-aspartic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0°C in an ice bath.

-

Reaction: Slowly add a solution of sodium nitrite (NaNO2) in water to the cooled solution while maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for several hours.

-

Work-up: Allow the reaction to warm to room temperature and then extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

-

Characterization: Confirm the structure and determine the enantiomeric purity by NMR, chiral HPLC, and measurement of the specific rotation.

Conclusion

The enantioselective synthesis of 2-bromosuccinic acid is a critical endeavor for the advancement of pharmaceutical and materials science. This guide has provided a detailed exploration of the three primary synthetic strategies: classical chiral resolution, enzymatic kinetic resolution, and chiral pool synthesis. The choice of the most appropriate method will depend on a variety of factors, including the desired scale of the synthesis, the required level of enantiopurity, cost considerations, and the availability of starting materials and reagents. By understanding the principles, mechanisms, and practical considerations of each approach, researchers can make informed decisions to efficiently and effectively produce the desired enantiomer of 2-bromosuccinic acid for their specific research and development needs.

References

- Engström, K., Nyhlén, J., Sandström, A. G., & Bäckvall, J. E. (2011). Directed Evolution of an Enantioselective Lipase with Broad Substrate Scope for Hydrolysis of α-Substituted Esters. Journal of the American Chemical Society, 133(44), 17694–17697. [Link]

- Reis, P., Holmberg, K., Watzke, H., Leser, M. E., & Miller, R. (2009). Lipases at interfaces: A review. Advances in Colloid and Interface Science, 147–148, 237–250. [Link]

- Parve, O., Vallikivi, I., Metsala, A., Lille, U., Tugu, V., Sikk, P., Kiiimbre, T., Vija, I., & Pehk, T. (1997). Lipase-Catalysed Enantioselective Hydrolysis: Interpretation of the Kinetic Results in Terms of Frontier Orbital Localisation. Tetrahedron: Asymmetry, 8(24), 4887-4896. [Link]

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

- LibreTexts. (2023, November 9). 5.9: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons. [Link]

- Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer. [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

- Kazlauskas, R. J., & Bornscheuer, U. T. (2009). Biocatalysis with Hydrolases.

- Kozma, D. (Ed.). (2018).

- LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

- Amination of Alfa Halo acids # Strecker's synthesis. (2021, May 23). YouTube. [Link]

- Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415. [Link]

- Jacques, J., Collet, A., & Wilen, S. H. (1981).

- Wikipedia. (2023, November 29). Chiral resolution. [Link]

- Tang, S. L. (2010). Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters. The University of Manchester. [Link]

- LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

- ResearchGate. (2025, August 7). ChemInform Abstract: Preparative Resolution of Bromocyclopropylcarboxylic Acids. [Link]

- ResearchGate. (2025, August 7). Resolution of (±)-Citronellic Acid with (–)-Cinchonidine: The Crystal Structure of the Cinchonidinium-(S)

- ResearchGate. (2025, August 7).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kbfi.ee [kbfi.ee]

- 7. Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

A Mechanistic Exploration of (R)-2-Bromosuccinic Acid in Asymmetric Synthesis

Introduction

In the intricate world of pharmaceutical development and fine chemical synthesis, the ability to control the three-dimensional arrangement of atoms within a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even harmful. This reality underscores the critical importance of chiral building blocks—stereochemically defined molecules that serve as starting points for the synthesis of complex, single-enantiomer products.

(R)-2-Bromosuccinic acid stands out as a versatile and highly valuable chiral synthon in the synthetic chemist's toolbox. Its structure, featuring a stereogenic center alpha to a carboxylic acid and bearing a reactive bromine atom, makes it an ideal precursor for a wide array of chemical transformations. The presence of two carboxylic acid groups provides additional handles for chemical modification and can influence the reactivity and selectivity of reactions at the chiral center.

This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound. We will delve into the nuances of its synthesis, the stereochemical pathways of its key reactions, and its applications in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to effectively leverage this powerful chiral building block.

Significance of Chiral Building Blocks in Drug Discovery

The use of single-enantiomer drugs has become a standard in the pharmaceutical industry. Regulatory agencies worldwide now require thorough evaluation of the pharmacological and toxicological profiles of each enantiomer of a chiral drug candidate. This has driven the demand for efficient and reliable methods for asymmetric synthesis. Chiral building blocks like this compound are instrumental in this endeavor, offering a direct route to enantiomerically pure products and avoiding the often inefficient and costly process of resolving racemic mixtures.

This compound: A Profile of a Versatile Chiral Synthon

This compound, with the chemical formula C4H5BrO4, is a dicarboxylic acid where a bromine atom substitutes a hydrogen at the second carbon position.[1] This substitution creates a chiral center with the (R) configuration. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3972-41-6 |

| Molecular Weight | 196.98 g/mol [2] |

| Melting Point | 166-167 °C[3] |

| Appearance | White to off-white crystalline powder[] |

| Solubility | Soluble in water and polar organic solvents[5] |

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions, and the acidic protons of the carboxylic acid groups.

Overview of Key Reaction Mechanisms

The primary reaction mechanisms involving this compound that will be discussed in this guide are:

-

Nucleophilic Substitution (SN2) Reactions: These reactions are fundamental to the utility of this compound, allowing for the introduction of a wide variety of functional groups with a predictable stereochemical outcome.

-

Elimination Reactions: Under appropriate basic conditions, this compound can undergo elimination to form unsaturated dicarboxylic acids.

-

Enzymatic Transformations: Biocatalysis offers a powerful and highly selective alternative for modifying this compound and its derivatives.

Synthesis and Stereochemical Integrity of this compound

The utility of this compound as a chiral building block is contingent upon its availability in high enantiomeric purity. While a detailed exploration of all synthetic routes is beyond the scope of this guide, a brief overview of common approaches is warranted.

Common Synthetic Routes

Historically, the synthesis of bromosuccinic acid has been achieved through the bromination of succinic acid. One method involves reacting dry succinic acid with bromine in the presence of red phosphorus.[6] This reaction proceeds through the formation of an acyl bromide intermediate, which more readily enolizes, facilitating α-bromination.[7]

For the preparation of enantiomerically enriched this compound, starting from a chiral precursor is a common strategy. For instance, the conversion of L-aspartic acid to a bromo-succinic acid derivative can be achieved, although the stereochemical outcome is highly dependent on the reaction conditions.

Critical Parameters for Maintaining Stereopurity

Maintaining the stereochemical integrity of the chiral center during synthesis and subsequent reactions is crucial. Factors that can lead to racemization include:

-

Harsh reaction conditions: High temperatures or strongly acidic or basic conditions can promote enolization at the α-carbon, leading to a loss of stereochemical information.

-

Reaction mechanism: Reactions that proceed through planar intermediates, such as SN1 reactions, will lead to racemization. Therefore, favoring conditions that promote stereospecific mechanisms like SN2 is essential.

Analytical Techniques for Chiral Purity Assessment

The enantiomeric excess (ee) of this compound and its derivatives is typically determined using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[3] Polarimetry, which measures the rotation of plane-polarized light by a chiral sample, can also be used to assess enantiomeric purity, although it is generally less accurate than chiral HPLC.

Nucleophilic Substitution Reactions: A Gateway to Functional Diversity

Nucleophilic substitution reactions are the cornerstone of this compound's utility in organic synthesis. The bromine atom at the C2 position is a good leaving group, allowing for its displacement by a wide range of nucleophiles.[5]

The SN2 Mechanism at the C2 Center

The reaction of this compound with nucleophiles predominantly proceeds through an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[8]

3.1.1. Inversion of Stereochemistry: The Walden Inversion

A hallmark of the SN2 reaction is the inversion of configuration at the stereocenter, a phenomenon known as the Walden inversion.[9][10][11] This can be visualized as an umbrella turning inside out in a strong wind.[9] When this compound undergoes an SN2 reaction, the product will have the opposite (S) configuration at the C2 position.[12] This predictable stereochemical outcome is a major advantage in asymmetric synthesis.[11]

The Walden cycle, first demonstrated by Paul Walden in 1896, illustrates how a series of substitution reactions can be used to convert one enantiomer of a compound into the other and back again.[9] For example, (+)-chlorosuccinic acid can be converted to (+)-malic acid with retention of configuration, and then to (-)-chlorosuccinic acid with inversion of configuration.[9]

3.1.2. Choice of Nucleophile and Impact on Reaction Outcome

The nature of the nucleophile plays a critical role in the success of the SN2 reaction. Strong, small nucleophiles are generally preferred. Common nucleophiles used with this compound and its derivatives include:

-

Amines: To form chiral amino acids.

-

Azides: Which can be subsequently reduced to amines.

-

Thiolates: To introduce sulfur-containing functional groups.

-

Hydroxides and Alkoxides: To form chiral hydroxy acids and their ethers.

-

Cyanides: For the synthesis of nitriles, which can be further hydrolyzed to carboxylic acids.

The choice of nucleophile will dictate the functional group that is introduced and, consequently, the properties of the final product.

3.1.3. Solvent and Temperature Effects

The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents, such as acetone, acetonitrile, and dimethylformamide (DMF), are generally preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity. Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.

Lower reaction temperatures are generally favored to minimize side reactions, such as elimination, and to prevent racemization.

Intramolecular Cyclization Reactions

The presence of two carboxylic acid groups in this compound allows for the possibility of intramolecular nucleophilic substitution reactions. For example, under basic conditions, a carboxylate anion can act as an internal nucleophile, displacing the bromide to form a reactive β-lactone intermediate.[9] This intermediate can then be opened by an external nucleophile. This two-step process, involving two SN2 reactions, results in an overall retention of configuration at the chiral center.

Experimental Protocol: A Representative SN2 Reaction with an Amine Nucleophile

Objective: To synthesize (S)-2-aminosuccinic acid (L-aspartic acid) from this compound via an SN2 reaction with ammonia.

Materials:

-

This compound

-

Aqueous ammonia (concentrated)

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve this compound in a minimal amount of ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the excess ammonia by carefully adding hydrochloric acid until the pH is approximately 7.

-

The product, (S)-2-aminosuccinic acid, may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a water/ethanol mixture.

-

Characterize the product using techniques such as NMR spectroscopy, mass spectrometry, and confirm the stereochemistry using polarimetry or chiral HPLC.

Elimination Reactions: Formation of Unsaturated Systems

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an unsaturated dicarboxylic acid. The two main mechanisms for elimination are E2 (Elimination, Bimolecular) and E1 (Elimination, Unimolecular).[13]

E2 vs. E1 Mechanisms: A Competitive Landscape

The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously. This reaction is stereospecific and requires an anti-periplanar arrangement of the proton and the leaving group.

The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. A weak base then removes a proton from an adjacent carbon to form the double bond. The E1 mechanism is not stereospecific and is more likely to occur with tertiary substrates that can form stable carbocations.

For this compound, which is a secondary halide, the E2 mechanism is generally favored, especially with a strong, sterically hindered base.[14]

Base-Induced Elimination: Regio- and Stereoselectivity

The choice of base is critical in directing the outcome of the reaction towards elimination rather than substitution. Sterically hindered bases, such as potassium tert-butoxide, are often used to favor elimination. The regioselectivity of the elimination (i.e., which proton is removed) can be influenced by the reaction conditions. In the case of 2-bromosuccinic acid, elimination will lead to either fumaric acid (the trans-isomer) or maleic acid (the cis-isomer). The stereochemistry of the starting material and the requirement for an anti-periplanar transition state in the E2 mechanism will determine the stereochemical outcome of the product.